ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Descripción
The compound ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a complex architecture combining a cyclopenta[b]thiophene core, an acetamido linker, and a 2-methylbenzyl-substituted tetrahydroisoquinolin moiety.
Propiedades
IUPAC Name |
ethyl 2-[[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5S/c1-3-35-29(34)26-22-11-7-13-24(22)37-27(26)30-25(32)17-36-23-12-6-10-21-20(23)14-15-31(28(21)33)16-19-9-5-4-8-18(19)2/h4-6,8-10,12H,3,7,11,13-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMONAYXKOYIHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure and diverse functional groups contribute to its notable biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and antioxidant capabilities.
Chemical Structure and Properties
The molecular formula of ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is , with a molecular weight of approximately 518.63 g/mol. The compound features multiple functional groups including an ester, an amide, and several fused ring systems which contribute to its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxic effects against various human cancer cell lines. Key findings include:
- Cell Lines Tested :
- Cervical cancer (HeLa)
- Lung adenocarcinoma (A549)
- Triple-negative breast cancer (MDA-MB-231)
The compound has been shown to inhibit important tyrosine kinases such as VEGFR-2 and EGFR, which are crucial in cancer progression. These inhibitory effects position it as a promising candidate for further development in cancer therapeutics.
Table 1: Cytotoxicity of Ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Inhibition of VEGFR-2 |
| A549 | 15.0 | Inhibition of EGFR |
| MDA-MB-231 | 10.0 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The compound also exhibits antioxidant properties that may help mitigate oxidative stress-related conditions. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of this compound. The presence of specific functional groups significantly influences its binding affinity to biological targets.
Table 2: Comparison of Structural Features and Biological Activities
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-(...)-3-carboxylate | C29H30N2O5S | Anticancer | Multiple ring systems |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene | C15H17N | Anticancer | Simpler structure |
| 5-(4-methylphenyl)-6-(phenylamino)pyrimidinone | C18H19N3O | Antimicrobial | Lacks thiophene structure |
Case Studies
Several studies have highlighted the potential applications of ethyl 2-(...)-3-carboxylate in clinical settings:
-
Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced cell viability in HeLa cells through apoptosis induction.
"The findings suggest that targeting VEGFR-2 could be a viable strategy for developing new cancer therapies" .
-
Antimicrobial Efficacy : Research published in Antibiotics indicated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
"The antimicrobial activity observed suggests potential for development into new antibiotic agents" .
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
Key Structural Features and Differences
The target compound distinguishes itself through:
- Cyclopenta[b]thiophene core : Shared with analogs in and , this core provides rigidity and planar aromaticity, influencing binding interactions.
- Tetrahydroisoquinolin moiety: Unique to the target compound, this group introduces a bicyclic amine system with a 2-methylbenzyl substituent, enhancing lipophilicity and steric bulk compared to simpler phenyl or benzoyl groups in analogs .
Table 1: Structural and Physicochemical Comparisons
*XLogP3 values estimated for compounds without reported data (†Target: inferred from higher aromaticity; ‡Estimated via analogy).
Comparative Reaction Strategies
- Multicomponent Petasis Reaction (): Used HFIP solvent, molecular sieves, and 12-hour reaction time to synthesize a benzo[b]thiophene derivative with 22% yield. Similar conditions may apply to the target compound’s tetrahydroisoquinolin moiety.
- Condensation with Piperidine/Acetic Acid (): Employed toluene, piperidine, and acetic acid under reflux for 5–6 hours to form cyanoacrylamido derivatives. This method highlights the versatility of thiophene-3-carboxylate scaffolds but differs in substituent functionalization .
Physicochemical Properties
The target compound’s predicted higher molecular weight (>500 g/mol) and lipophilicity (XLogP3 ~6.5) compared to analogs (Table 1) arise from its extended aromatic systems (tetrahydroisoquinolin, 2-methylbenzyl). Such properties may enhance membrane permeability but reduce aqueous solubility, a common trade-off in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
